L-Theanine-d5

説明

L-Theanine-d5, also known as this compound, is a useful research compound. Its molecular formula is C7H9D5N2O3 and its molecular weight is 179.2284689. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

L-Theanine-d5, a deuterium-labeled form of L-Theanine, primarily targets glutamate receptors in the brain . Glutamate is a major excitatory neurotransmitter, and its receptors play a crucial role in neural communication, memory formation, learning, and regulation .

Mode of Action

This compound, similar to its parent compound L-Theanine, is an analog of glutamate . It can block the binding of glutamate to its receptors , thereby inhibiting the excitatory effects of glutamate . This leads to neuroprotection and relaxation . Furthermore, this compound can raise the levels of inhibitory neurotransmitters and work immediately to block the production of excitatory neurotransmitters .

Biochemical Pathways

This compound affects several biochemical pathways. It resembles glutamate in its chemical makeup, allowing it to compete with glutamate for postsynaptic receptors and inhibiting its binding . Additionally, this compound affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase, which in turn prevents neurons from taking up extracellular Gln . This mechanism contributes to this compound’s neuroprotective properties in stressed cells .

Pharmacokinetics

This compound is carried into the intestinal brush-border membrane via a Na(+)-dependent cotransport in the small intestine . After absorption, free this compound in the circulation can pass through the blood-brain barrier . .

Result of Action

The action of this compound leads to several molecular and cellular effects. It promotes mental and physical relaxation while also enhancing cognitive function and mood . It has neuroprotective effects, such as preventing cell death that could contribute to cognitive losses seen in dementia and stroke patients . It also has the potential to alleviate nonalcoholic hepatic steatosis by regulating hepatocyte lipid metabolic pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can impact its effectiveness. A study showed that L-Theanine can regulate neurotransmitter content under a high-protein diet . .

生化学分析

Biochemical Properties

L-Theanine-d5 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with glutamate receptors in the brain, where it blocks the binding of L-glutamic acid. This interaction helps to regulate neurotransmitter levels and provides neuroprotection by preventing excitotoxicity . Additionally, this compound affects the glutamine transporter and inhibits the conversion of glutamine to glutamate, further contributing to its neuroprotective effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to enhance cognitive function and mood by increasing alpha wave activity in the brain, which is associated with a state of relaxed alertness . This compound also affects cell signaling pathways by modulating the levels of inhibitory neurotransmitters and blocking excitatory neurotransmitter production. This modulation helps to maintain a balance between activation and inhibition, which is crucial for mood, memory, attention, and relaxation . Furthermore, this compound has been found to improve liver and brain structure and function under high-protein diets, indicating its protective effects on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound competes with glutamate for postsynaptic receptors, inhibiting its binding and preventing excitotoxicity . It also binds to the glutamate transporter, limiting the uptake of glutamate and reducing its availability in the synaptic cleft . Additionally, this compound suppresses the conversion of glutamine to glutamate by inhibiting the enzyme glutaminase, further reducing glutamate levels . These interactions contribute to the neuroprotective and relaxing effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable and does not degrade easily, maintaining its efficacy in both in vitro and in vivo studies . Long-term exposure to this compound has been shown to have sustained positive effects on cellular function, including improved neurotransmitter levels, enhanced cognitive function, and protection against oxidative stress . These findings suggest that this compound can provide long-lasting benefits in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to enhance cognitive function, improve mood, and provide neuroprotection without any adverse effects . At higher doses, some studies have reported threshold effects, where the benefits plateau and no further improvements are observed . Additionally, extremely high doses of this compound may lead to toxic effects, such as liver damage and altered neurotransmitter levels . Therefore, it is important to determine the optimal dosage for achieving the desired effects while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to neurotransmitter regulation. It interacts with enzymes such as glutaminase and glutamate decarboxylase, which are involved in the synthesis and degradation of glutamate and gamma-aminobutyric acid (GABA) . By modulating these enzymes, this compound helps to maintain a balance between excitatory and inhibitory neurotransmitters, contributing to its neuroprotective effects . Additionally, this compound has been shown to affect metabolic flux and metabolite levels in the liver and brain, further supporting its role in cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine via a sodium-dependent cotransport system and then enters the bloodstream . Once in the circulation, this compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . The compound also interacts with transporters and binding proteins that facilitate its distribution within different tissues, ensuring its availability for cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors involved in neurotransmitter regulation . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes . The precise localization of this compound within cells is essential for its neuroprotective and antioxidative effects.

生物活性

L-Theanine-d5 is a deuterated form of L-theanine, an amino acid prevalent in tea, particularly green tea. This compound has garnered attention for its potential biological activities, including antioxidant properties, neuroprotective effects, and modulation of stress responses. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Overview of this compound

L-Theanine (γ-glutamylethylamide) is known for its ability to cross the blood-brain barrier and exert effects on brain function. The deuterated version, this compound, is used in research to trace metabolic pathways and enhance the understanding of L-theanine's biological effects without interference from endogenous compounds.

Antioxidant Activity

L-Theanine has demonstrated significant antioxidant activity in various studies:

- In vitro and in vivo studies have shown that L-theanine can reduce oxidative stress by decreasing reactive oxygen species (ROS) levels and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (Gpx1) .

- In a study involving a rat model of orofacial dyskinesia induced by haloperidol, L-theanine treatment reduced lipid peroxides and nitric oxide levels, indicating improved antioxidant capacity .

Table 1: Antioxidant Effects of L-Theanine

| Study Type | Model Used | Key Findings |

|---|---|---|

| In vitro | Neuronal-like rat cells | Reduced ROS synthesis; enhanced SOD and Gpx1 activity |

| In vivo | Haloperidol-induced rats | Lowered lipid peroxides; improved striatal antioxidant capacity |

Neuroprotective Effects

Research indicates that L-theanine may offer neuroprotective benefits , particularly in stress-related conditions:

- A randomized controlled trial found that daily administration of L-theanine significantly reduced stress-related symptoms in healthy adults, improving scores on various psychological assessments .

- In animal studies, it was shown to enhance hippocampal synaptic plasticity and improve cognitive performance under stress .

Table 2: Cognitive Function Improvement with L-Theanine

| Study Type | Population | Duration | Key Outcomes |

|---|---|---|---|

| Randomized Control Trial | Healthy adults | 4 weeks | Reduced anxiety and improved sleep quality |

| Animal Study | Young stressed rats | Various | Enhanced recognition task performance |

Anti-Inflammatory Properties

L-Theanine also exhibits anti-inflammatory effects , which may contribute to its protective role in various diseases:

- Studies have shown that it inhibits the nuclear factor kappa B (NF-κB) pathway, reducing pro-inflammatory cytokines such as IL-1β and TNF-α .

- In models of inflammatory bowel disease (IBD), L-theanine administration improved symptoms through modulation of cholesterol and retinol metabolism .

Table 3: Anti-Inflammatory Effects of L-Theanine

| Study Type | Condition Studied | Key Findings |

|---|---|---|

| Animal Model | IBD induced by DSS | Reduced inflammation markers; improved clinical symptoms |

| In vitro | Chondrocytes | Inhibited NF-κB activation; decreased COX-2 expression |

Immunomodulatory Effects

Recent reviews have highlighted the immunomodulatory properties of L-theanine:

- It has been shown to protect against liver fibrosis in cirrhotic models by reducing TGF-β levels and enhancing anti-inflammatory cytokine production .

- The compound's ability to modulate immune responses suggests potential applications in managing chronic inflammatory conditions.

Case Studies

Several case studies have documented the effects of L-theanine on specific populations:

- Stress Management : A study involving middle-aged adults indicated that L-theanine supplementation significantly alleviated stress symptoms over a 12-week period .

- Cognitive Decline : Research on older adults demonstrated that L-theanine could potentially slow cognitive decline by influencing biomarkers associated with Alzheimer's disease .

科学的研究の応用

Health Benefits and Mechanisms of Action

L-theanine exhibits a range of health benefits that are relevant to both mental and physical health:

- Cognitive Enhancement : Research indicates that L-theanine can improve attention and working memory. A study demonstrated significant changes in plasma biomarkers related to cognitive function after supplementation with L-theanine-d5, suggesting its role in enhancing cognitive performance .

- Neuroprotection : L-theanine has shown neuroprotective effects against various forms of neuronal injury. In animal models, it mitigated damage from oxidative stress by enhancing antioxidant enzyme activity and reducing reactive oxygen species levels . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Stress Reduction : The compound has been linked to reduced stress levels through modulation of neurotransmitter systems. Clinical studies have reported improvements in stress-related symptoms among participants taking L-theanine supplements .

Applications in Drug Development

The unique properties of this compound make it valuable for drug development:

- Pharmacokinetic Studies : The stable isotope allows researchers to track the metabolism and distribution of L-theanine within biological systems. This is crucial for understanding its therapeutic potential and optimizing dosages for clinical use .

- Combination Therapies : this compound can be used alongside other compounds to enhance therapeutic effects. For instance, studies have shown that combining L-theanine with cystine can prevent chemotherapy-induced peripheral neuropathy .

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound across different populations:

- Cognitive Function in Middle-Aged Adults : A randomized controlled trial involving middle-aged participants indicated that those receiving L-theanine supplementation showed improved attention and working memory compared to a placebo group .

- Neurodegenerative Disease Models : In rodent models of Alzheimer's disease, administration of L-theanine resulted in improved cognitive function and reduced neuroinflammation, supporting its use as a therapeutic agent in age-related cognitive decline .

- Stress Management : Clinical trials have demonstrated that daily supplementation with L-theanine significantly reduces anxiety levels and improves overall mental well-being among individuals with stress-related disorders .

Summary Table of Key Findings

特性

IUPAC Name |

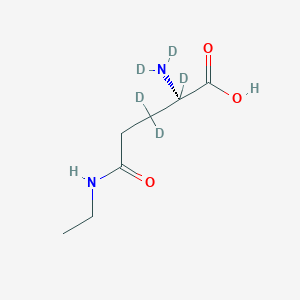

(2S)-2,3,3-trideuterio-2-(dideuterioamino)-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i3D2,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-SMBMUFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])CC(=O)NCC)N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。